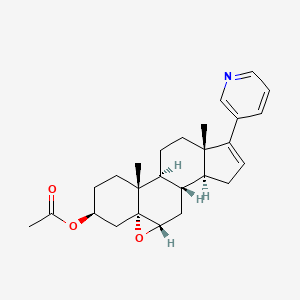
Abiraterone Acetate 5,6-Epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Abiraterone Acetate 5,6-Epoxide is a derivative of Abiraterone Acetate, a well-known antiandrogen medication used primarily in the treatment of prostate cancer. This compound is characterized by the presence of an epoxide group at the 5,6-position, which may impart unique chemical and biological properties. Abiraterone Acetate itself is a selective inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1), crucial in the biosynthesis of androgens .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Abiraterone Acetate 5,6-Epoxide typically involves the epoxidation of Abiraterone Acetate. One common method includes the reaction of Abiraterone Acetate with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to introduce the epoxide group at the 5,6-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: The epoxide group can be reduced to form diols under specific conditions.
Substitution: The epoxide ring can be opened by nucleophiles, leading to various substitution products.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the initial epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to convert the epoxide to diols.
Substitution: Nucleophiles like amines or alcohols can open the epoxide ring under acidic or basic conditions.
Major Products:
Diols: Formed from the reduction of the epoxide group.
Substituted Products: Various products depending on the nucleophile used in the substitution reaction.
Wissenschaftliche Forschungsanwendungen
Abiraterone Acetate 5,6-Epoxide has several applications in scientific research:
Chemistry: Used as a model compound to study epoxide chemistry and reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Used in the development of new pharmaceuticals and chemical processes
Wirkmechanismus
The mechanism of action of Abiraterone Acetate 5,6-Epoxide is similar to that of Abiraterone Acetate. It inhibits the enzyme cytochrome P450 17A1 (CYP17A1), which is involved in the biosynthesis of androgens. By inhibiting this enzyme, the compound reduces the production of testosterone and other androgens, which are crucial for the growth of prostate cancer cells .
Vergleich Mit ähnlichen Verbindungen
Abiraterone Acetate: The parent compound, used widely in prostate cancer treatment.
Enzalutamide: Another antiandrogen used in prostate cancer therapy.
Bicalutamide: A non-steroidal antiandrogen used in combination with other treatments for prostate cancer.
Uniqueness: Abiraterone Acetate 5,6-Epoxide is unique due to the presence of the epoxide group, which may confer different chemical reactivity and biological activity compared to its parent compound and other similar antiandrogens .
Eigenschaften
CAS-Nummer |
1868064-50-9 |
|---|---|
Molekularformel |
C26H33NO3 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
[(1S,2R,5S,7R,9S,11S,12S,16S)-2,16-dimethyl-15-pyridin-3-yl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate |
InChI |
InChI=1S/C26H33NO3/c1-16(28)29-18-8-11-25(3)22-9-10-24(2)20(17-5-4-12-27-15-17)6-7-21(24)19(22)13-23-26(25,14-18)30-23/h4-6,12,15,18-19,21-23H,7-11,13-14H2,1-3H3/t18-,19-,21-,22-,23-,24+,25+,26-/m0/s1 |
InChI-Schlüssel |
HIXCRYBQWBGPEX-MWPMRTMJSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C[C@H]5[C@]2(C1)O5)CC=C4C6=CN=CC=C6)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC5C2(C1)O5)CC=C4C6=CN=CC=C6)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol](/img/structure/B15292417.png)
![(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbohydrazide](/img/structure/B15292420.png)
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-1,2-difluoro-4-nitrobenzene](/img/structure/B15292426.png)

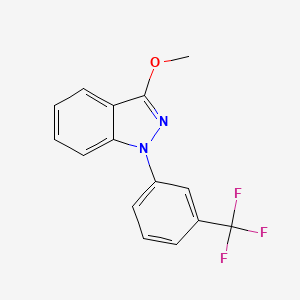
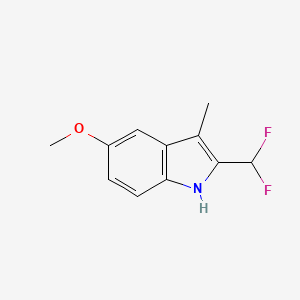
![3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide](/img/structure/B15292460.png)

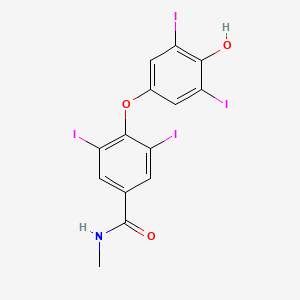
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15292479.png)
![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15292489.png)
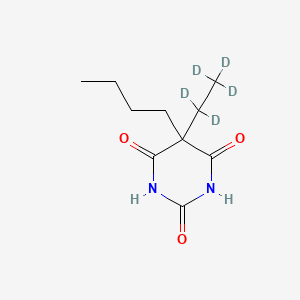
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B15292509.png)
